Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the third position and a sulfanyl-acetic acid ethyl ester moiety at the second position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-dicarbonyl compounds.
Thioether Formation: The sulfanyl group is introduced by reacting the quinoxaline derivative with a thiol compound under basic conditions.
Esterification: Finally, the acetic acid ethyl ester moiety is introduced through esterification using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Amino or thio-substituted quinoxaline derivatives.
Scientific Research Applications
(3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fluorescent materials, and organic sensitizers for solar cell applications.
Mechanism of Action
The mechanism of action of (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: The compound can modulate signaling pathways, leading to its observed biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar core structure but lacking the chloro and sulfanyl-acetic acid ethyl ester groups.
2,3-Dichloroquinoxaline: Contains two chloro groups but lacks the sulfanyl-acetic acid ethyl ester moiety.
Quinoxaline-2-thiol: Contains a thiol group but lacks the chloro and acetic acid ethyl ester groups.
Uniqueness: (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester is unique due to the presence of both the chloro and sulfanyl-acetic acid ethyl ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C12H11ClN2O2S |
---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
ethyl 2-(3-chloroquinoxalin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-10(16)7-18-12-11(13)14-8-5-3-4-6-9(8)15-12/h3-6H,2,7H2,1H3 |
InChI Key |
PGXZKUFWTWLJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.